2-Hydroxyethylflurazepam-D4
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Overview
Description
2-Hydroxyethylflurazepam-D4 is a deuterated form of 2-Hydroxyethylflurazepam, which is a primary metabolite of the benzodiazepine flurazepam. Flurazepam is commonly used as a sedative and hypnotic for the treatment of mild to moderate insomnia . The deuterated form, this compound, is often used as an internal standard in various analytical applications, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethylflurazepam-D4 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxyethylflurazepam. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is carried out under strict quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethylflurazepam-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of this compound .
Scientific Research Applications
2-Hydroxyethylflurazepam-D4 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxyethylflurazepam-D4 is similar to that of flurazepam. It binds to an allosteric site on GABA-A receptors, potentiating the action of GABA by opening the chloride channel within the receptor. This causes chloride influx and hyperpolarization, leading to the sedative and hypnotic effects observed with flurazepam .
Comparison with Similar Compounds
Similar Compounds
Flurazepam: The parent compound, used as a sedative and hypnotic.
N-Desalkylflurazepam: Another metabolite of flurazepam with similar pharmacological properties.
Desalkylflurazepam-D4: A deuterated form of N-Desalkylflurazepam used as an internal standard.
Uniqueness
2-Hydroxyethylflurazepam-D4 is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate quantitation in analytical applications. The incorporation of deuterium atoms also helps in distinguishing it from non-deuterated analogs in complex biological matrices .
Properties
Molecular Formula |
C17H14ClFN2O2 |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
7-chloro-1-(2-hydroxyethyl)-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H14ClFN2O2/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)20-10-16(23)21(15)7-8-22/h1-6,9,22H,7-8,10H2/i1D,2D,3D,4D |
InChI Key |
FOCBRQQHNOKOJQ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CCO)F)[2H])[2H] |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO |
Origin of Product |
United States |
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